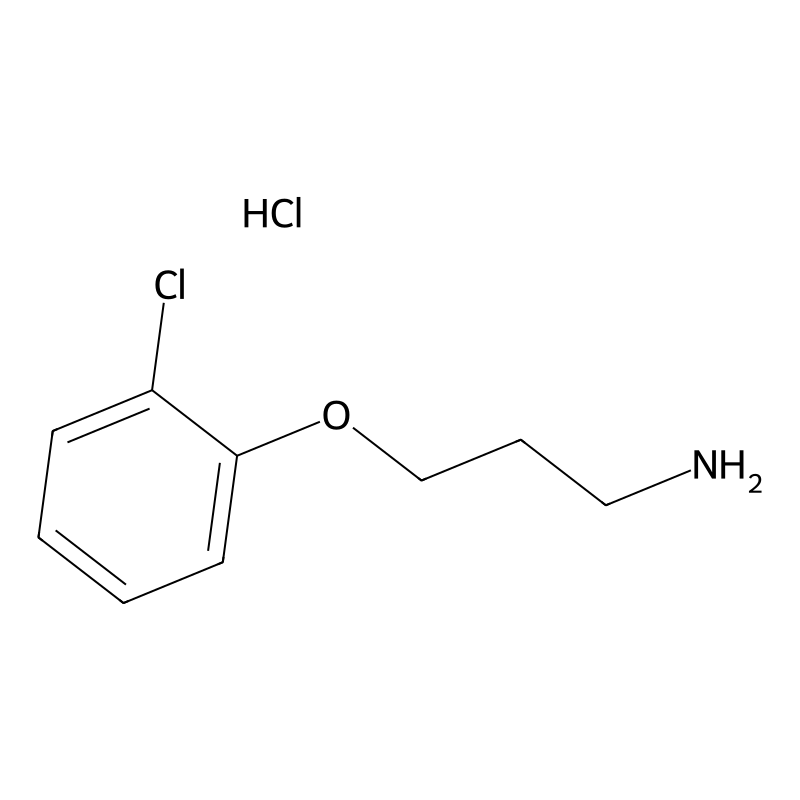

3-(2-Chlorophenoxy)propan-1-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 185.65 g/mol. The compound features a propan-1-amine backbone substituted with a 2-chlorophenoxy group. It is typically encountered as a white to off-white powder and is soluble in water. This compound is often utilized in research settings, particularly in studies involving pharmacological properties and synthetic chemistry .

The chemical behavior of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride can be characterized by several types of reactions:

- Nucleophilic Substitution: The amine functional group can undergo nucleophilic substitution reactions, particularly with electrophiles, due to the presence of the chlorine atom on the aromatic ring.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the amine can act as a base, accepting protons.

- Formation of Derivatives: The compound can react with various acyl chlorides or anhydrides to form amides, which are important in medicinal chemistry.

Research indicates that 3-(2-Chlorophenoxy)propan-1-amine hydrochloride exhibits biological activities that may include:

- Antidepressant Effects: Some studies suggest potential antidepressant properties, possibly linked to its interaction with neurotransmitter systems.

- Antimicrobial Activity: Preliminary investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects: There is emerging evidence that it may offer neuroprotective benefits, although more research is needed to fully elucidate these effects .

Several methods have been documented for synthesizing 3-(2-Chlorophenoxy)propan-1-amine hydrochloride:

- Alkylation of Phenol Derivatives:

- Starting from 2-chlorophenol, it can be alkylated using propan-1-amine in the presence of a base such as sodium hydroxide.

- Reductive Amination:

- This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents like sodium cyanoborohydride.

- Direct Amine Formation:

3-(2-Chlorophenoxy)propan-1-amine hydrochloride finds applications in various fields:

- Pharmaceutical Research: It is primarily used in drug discovery and development due to its potential therapeutic effects.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Biological Studies: It is utilized in biological assays to explore its effects on different biological systems .

Interaction studies involving 3-(2-Chlorophenoxy)propan-1-amine hydrochloride have focused on its pharmacokinetics and pharmacodynamics:

- Drug-Receptor Interactions: Research has examined how this compound interacts with specific receptors in the central nervous system, which may elucidate its potential therapeutic uses.

- Synergistic Effects: Studies have also explored its combined effects with other pharmacological agents to assess any synergistic benefits or enhanced efficacy .

Several compounds share structural similarities with 3-(2-Chlorophenoxy)propan-1-amine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Chlorophenoxy)propan-1-amine | Substituted at the para position; potential different biological activity. | |

| 2-(3-Chlorophenoxy)propan-1-amine | Different substitution pattern; may exhibit distinct properties. | |

| 3-(3-Chlorophenoxy)propan-1-amine | Similar structure but varies by chlorination position; could influence activity. |

Uniqueness

The uniqueness of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride lies in its specific substitution pattern on the phenoxy group, which may significantly affect its biological activity and pharmacological profile compared to other similar compounds. This specificity allows researchers to explore targeted therapeutic applications based on its unique interactions within biological systems .